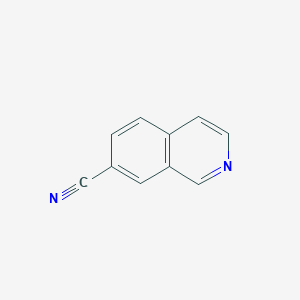

Isoquinoline-7-carbonitrile

Description

General Overview of Isoquinoline (B145761) Scaffold in Chemical and Biological Research

The isoquinoline scaffold is a cornerstone in the fields of organic and medicinal chemistry due to its widespread occurrence and versatile biological activities. nih.govijcrr.com

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term signifies that the structure is a recurring motif in a multitude of biologically active compounds and approved drugs, capable of interacting with a diverse range of biological targets. nih.gov Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. nih.govsemanticscholar.orgontosight.ai This wide-ranging bioactivity has made the isoquinoline skeleton an attractive template for the design and development of novel therapeutic agents. nih.govsemanticscholar.orgresearchgate.net For instance, certain isoquinoline derivatives have been investigated for their ability to inhibit enzymes like kinases or to modulate the activity of receptors, which are crucial mechanisms in treating various diseases.

The isoquinoline nucleus is a fundamental structural component of numerous natural products, particularly a large class of alkaloids. Isoquinoline alkaloids are found in a variety of plant families, such as Papaveraceae and Berberidaceae. nih.gov Prominent examples include morphine, the potent analgesic isolated from the opium poppy; berberine (B55584), known for its antimicrobial and anti-inflammatory properties; and papaverine, a smooth muscle relaxant. The biosynthesis of these complex natural molecules often originates from the amino acid tyrosine, which serves as the precursor to the isoquinoline core. nih.gov The discovery of these naturally occurring compounds has historically provided strong evidence for the therapeutic potential of the isoquinoline framework and continues to inspire the synthesis of new derivatives.

The significance of the isoquinoline scaffold has driven the development of numerous synthetic methodologies for its construction. nih.gov Classic name reactions such as the Bischler-Napieralski synthesis, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction provide reliable pathways to the isoquinoline core and its derivatives. shahucollegelatur.org.in The Bischler-Napieralski reaction, for instance, involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline. shahucollegelatur.org.inuop.edu.pk The Pomeranz-Fritsch reaction utilizes the acid-mediated cyclization of a benzalaminoacetal. shahucollegelatur.org.in These foundational methods, along with modern advancements like transition-metal-catalyzed cross-coupling reactions, have given chemists robust tools to access a wide variety of substituted isoquinolines for further research and application. nih.gov

Nitrile Functionality in Organic Synthesis

The nitrile, or cyano, group is a highly valuable and versatile functional group in the realm of organic synthesis. sigmaaldrich.com Its unique electronic structure and reactivity make it a key building block for a wide array of molecular transformations. pressbooks.pub

The cyano group (-C≡N) is characterized by a strong carbon-nitrogen triple bond, which imparts a linear geometry to the functional group. libretexts.org Despite its stability, the nitrile group is readily transformed into a variety of other important functional groups. Through hydrolysis, it can be converted into either a carboxylic acid or an amide, providing a direct link to these fundamental organic moieties. Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), yields a primary amine. Furthermore, the electrophilic nature of the nitrile carbon allows it to undergo nucleophilic addition reactions. This synthetic versatility makes the nitrile group an essential precursor in multi-step organic synthesis. sigmaaldrich.com

The nitrile functionality plays a crucial role in the synthesis of cyclic molecules. It can participate in various cycloaddition reactions and radical cascade reactions, serving as a key component in the formation of both carbocycles and heterocycles. sigmaaldrich.comnih.gov For example, the nitrile group can act as a dienophile in [4+2] cycloadditions or as a component in [3+2] cycloadditions with azides to construct five-membered heterocyclic rings. sigmaaldrich.com In the context of isoquinoline-7-carbonitrile, the nitrile group can be a reactive handle for further annulation, such as the construction of fused ring systems like imidazo[2,1-a]isoquinolines or quinazolines. This utility in ring-forming reactions underscores the importance of nitriles in building molecular complexity. sigmaaldrich.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMSGABJHLXRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608054 | |

| Record name | Isoquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-92-9 | |

| Record name | 7-Isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoquinoline 7 Carbonitrile and Its Derivatives

Direct Synthesis Approaches

Direct approaches focus on the initial construction of the isoquinoline (B145761) ring system with the desired cyano-substituent or a precursor already in place. These methods often involve cyclization reactions that form the nitrogen-containing ring.

Copper(I) iodide (CuI) has emerged as a versatile catalyst in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds. boyuanplc.comwikipedia.orgtaylorandfrancis.com One of its applications is in the synthesis of isoquinoline derivatives. A notable copper-catalyzed method involves the cyclization of (ortho-alkynyl)benzaldimines to produce 4-substituted isoquinolines. nih.gov This process leverages CuI to facilitate the intramolecular reaction, leading to the formation of the six-membered heterocyclic ring through a 6-endo-dig cyclization. nih.gov

The reaction typically proceeds by heating the (ortho-alkynyl)benzaldimine substrate with a catalytic amount of CuI in a solvent like DMF. nih.gov This methodology can tolerate a range of functional groups on both the benzaldimine and the alkyne components, allowing for the synthesis of diversely substituted isoquinolines. nih.gov For the synthesis of a dihydroisoquinoline-7-carbonitrile, this would necessitate starting with a benzaldimine precursor bearing a cyano group at the appropriate position on the benzene (B151609) ring. The resulting isoquinoline could then be selectively reduced to the dihydroisoquinoline.

Table 1: Conditions for Copper-Catalyzed Cyclization

| Parameter | Condition |

|---|---|

| Catalyst | Copper(I) Iodide (CuI) |

| Reactant | (ortho-alkynyl)benzaldimine |

| Solvent | DMF |

| Temperature | 100 °C |

| Cyclization Mode | 6-endo-dig |

A sophisticated strategy for constructing complex isoquinoline frameworks involves a sequence of ring-opening and ring-closing reactions. This approach can be used to build highly substituted tetrahydroisoquinoline skeletons. One such method involves the sequential ring opening of an aziridine (B145994) followed by a Pictet-Spengler reaction. rsc.org The Pictet-Spengler synthesis is a classic acid-catalyzed cyclization that transforms arylethanamines into tetrahydroisoquinolines. pharmaguideline.commdpi.com

In this sequence, the nitrogen of an activated aziridine ring attacks an electrophile, leading to the opening of the three-membered ring. The resulting intermediate, an N-substituted β-phenylethylamine, is then perfectly poised for an intramolecular cyclization. In the presence of an acid catalyst, this intermediate undergoes a Pictet-Spengler reaction, closing to form the tetrahydroisoquinoline ring system. rsc.org To synthesize a dihydroisoquinoline-4-carbonitrile, the strategy would need to be adapted, for instance, by using a precursor that introduces a cyano group at the desired position during the cyclization or by subsequent functionalization of the product.

One-pot, multi-component reactions are highly efficient for rapidly assembling complex molecules from simple starting materials. nih.govnih.gov Several such methods have been developed for the synthesis of isoquinoline derivatives. nih.gov A three-component coupling of isoquinoline, an activated alkyne, and a third component like nitromethane (B149229) can produce functionalized 1,2-dihydroisoquinolines in excellent yields without the need for a catalyst. researchgate.net

Another powerful three-component approach builds the isoquinoline ring itself. This can involve the condensation of aryl ketones, hydroxylamine, and internal alkynes, often catalyzed by rhodium(III). nih.govacs.org This protocol facilitates the rapid assembly of multisubstituted isoquinolines from readily available substrates. nih.govacs.org The introduction of a carbonitrile group can be achieved by using starting materials that contain a nitrile function. For example, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN) can produce densely functionalized isoquinolines, where the acetonitrile serves as the nitrogen atom source for the ring. organic-chemistry.org

Derivatization and Functionalization Strategies

These strategies begin with a pre-formed isoquinoline ring and focus on adding or modifying functional groups and building fused ring systems.

The isoquinoline nucleus serves as a versatile building block for the construction of more complex, fused heterocyclic systems. rsc.org These fused structures are core components of many natural alkaloids and medicinal compounds. rsc.orgnih.gov Synthetic strategies often involve the cyclization of isoquinolinium salts to create fused, spiro, or bridged heterocycles. rsc.org The synthesis of pyrrolo[2,1-a]isoquinolines, for instance, can be achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction starting from isoquinoline, a 2-bromoacetophenone, and an activated alkyne. nih.gov

The pyrido[2,1-a]isoquinoline framework is a significant fused heterocyclic system that can be synthesized from isoquinoline precursors. nih.govresearchgate.net A common and effective route to pyrido[2,1-a]isoquinoline-1-carbonitrile derivatives involves using isoquinoline-1-acetonitrile as a key starting material. researchgate.net

In one reported synthesis, 1-cyanomethylisoquinoline reacts with arylidene malononitriles in a multicomponent reaction. This process leads to the formation of 4-amino-2-arylpyrido[2,1-a]isoquinoline-1,3-dicarbonitrile derivatives. researchgate.net This method provides a direct way to construct the fused ring system with multiple nitrile functionalities.

Table 2: Synthesis of Pyrido[2,1-a]isoquinoline-1,3-dicarbonitrile Derivatives researchgate.net

| Reactant 1 | Reactant 2 | Product |

|---|

Further derivatization of these products can lead to a variety of other complex heterocyclic systems, demonstrating the utility of isoquinoline-based nitriles in synthetic chemistry. researchgate.net

Synthesis of Fused Heterocyclic Compounds Incorporating Isoquinoline Moiety

Pyrimido[2,1-a]isoquinoline-7-carbonitriles

A direct and efficient one-pot procedure has been developed for the synthesis of 6-amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles. d-nb.info This method utilizes the reaction of 2-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidines with malononitrile (B47326). d-nb.info The key to this transformation is the use of copper(I) iodide (CuI) as a catalyst in the presence of potassium carbonate (K2CO3) as a base. d-nb.info The reaction proceeds effectively to yield the desired tricyclic heterocyclic products. d-nb.info

The starting 2-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidines can be readily synthesized from commercially available 2-bromobenzaldehydes by treatment with 1,3-propanediamine. d-nb.info This approach provides a streamlined route to valuable enamino nitrile derivatives of the pyrimido[2,1-a]isoquinoline system. d-nb.info

Table 1: Synthesis of Pyrimido[2,1-a]this compound Derivatives

| Starting Material (Substituted 2-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidine) | Reagent | Catalyst/Base | Product | Yield (%) |

|---|---|---|---|---|

| 2-(2-Bromophenyl)-1,4,5,6-tetrahydropyrimidine | Malononitrile | CuI / K2CO3 | 6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]this compound | High |

Pyrimido[5',4':5,6]pyrido[2,1-a]isoquinoline-1-carbonitrile Derivatives

A specific, documented synthetic pathway for the complex heterocyclic system Pyrimido[5',4':5,6]pyrido[2,1-a]isoquinoline-1-carbonitrile was not identified in a comprehensive review of the available scientific literature. While synthetic methods exist for various other isomers such as pyrimido[5,4-c]isoquinolines and pyrimido[4,5-b]quinolines, the synthesis of this particular fused ring structure remains an area for future investigation.

Imidazo[2,1-a]isoquinoline-6-carbonitriles

In a similar fashion to the pyrimido derivatives described above, a one-pot synthesis is available for 5-amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitriles. d-nb.info This strategy employs 2-(2-bromophenyl)-4,5-dihydro-1H-imidazoles as the starting material, which are reacted with malononitrile. d-nb.info

The reaction is catalyzed by copper(I) iodide (CuI) with potassium carbonate (K2CO3) as the base, leading to the formation of the target imidazo[2,1-a]isoquinoline (B1217647) derivatives carrying an enamino nitrile moiety. d-nb.info The necessary imidazole (B134444) precursors are synthesized from 2-bromobenzaldehydes and 1,2-ethanediamine. d-nb.info This methodology provides a general and efficient route to these valuable compounds. d-nb.info

Table 2: Synthesis of Imidazo[2,1-a]isoquinoline-6-carbonitrile Derivatives

| Starting Material | Reagent | Catalyst/Base | Product |

|---|

Thienopyridine and Thiazole (B1198619) Fused Systems

The synthesis of thienopyridine and thiazole systems fused to an isoquinoline core can be achieved through established heterocyclic chemistry reactions, often utilizing an appropriately functionalized this compound as a building block.

One prominent method for synthesizing fused thieno[3,2-b]pyridine (B153574) systems is the Gewald reaction. benthamscience.comacs.org This reaction typically involves the condensation of a ketone, an activated nitrile (such as malononitrile), and elemental sulfur. benthamscience.com To create a thienopyridine fused to the isoquinoline scaffold, one could envision starting with a suitably activated methyl or methylene (B1212753) group on the isoquinoline ring, which would serve as the ketone equivalent in the Gewald reaction, reacting with a reagent like malononitrile in the presence of sulfur and a base.

For the construction of fused thiazole rings, a common approach is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. acs.orgnih.gov In the context of this compound, a synthetic sequence could involve the introduction of an α-haloketone functionality onto the isoquinoline ring, which could then be cyclized with a thioamide to form the fused thiazole ring. nih.gov For example, bromination of an acetyl group attached to the isoquinoline core would yield the necessary α-haloketone precursor. acs.org

Palladium-Catalyzed Reactions for Isoquinoline Scaffold Construction

Palladium catalysis offers powerful and versatile tools for the de novo synthesis of the isoquinoline ring system, enabling the construction of complex molecular architectures under relatively mild conditions.

Tandem Allylation and Intramolecular Amination Reactions

A novel and efficient approach for the synthesis of 3-methylisoquinolines has been developed using a one-pot, two-step palladium(II)-catalyzed tandem reaction. organic-chemistry.orgnih.gov This process begins with the C-H allylation of a benzylamine (B48309) derivative with an allyl acetate, followed by an intramolecular amination and subsequent aromatization to form the isoquinoline core. organic-chemistry.orgnih.gov This method provides direct access to a range of 3-methylisoquinoline (B74773) derivatives in moderate to good yields. nih.gov While this specific report focuses on 3-methyl derivatives, the underlying principle of tandem C-H functionalization and cyclization represents a significant strategy for building the isoquinoline scaffold.

A related strategy involves an iron-catalyzed allylic C-H amination followed by a palladium-catalyzed intramolecular Heck-coupling and aerobic dehydrogenation to deliver quinoline (B57606) heterocycles. rsc.org This highlights the utility of combining different catalytic C-H functionalization steps to construct these important heterocyclic systems.

Cascade Oxidative Addition Protocols

Palladium-catalyzed cascade reactions that are initiated by the oxidative addition of a Pd(0) species to an aryl halide are a cornerstone of modern heterocyclic synthesis. This initial step forms an arylpalladium complex, which can then participate in a variety of subsequent intramolecular reactions to build the isoquinoline ring. d-nb.info

One such cascade involves the reaction of N-propargyl oxazolidines, where an initial oxidative addition of Pd(0) to an aryl bromide is followed by alkyne insertion, ring-opening of the oxazolidine, and aromatization to yield 4-substituted isoquinolines. Another elegant cascade involves the reaction of alkyne-tethered aryl iodides with o-bromobenzoic acids. This process is believed to proceed via syn-carbopalladation, C-H activation, and a decarboxylation sequence, resulting in the formation of three new C-C bonds and the construction of fused isoquinolinone derivatives.

These cascade protocols, which often proceed through intramolecular carbopalladation of a double or triple bond by the initially formed arylpalladium intermediate, provide a powerful means to assemble the isoquinoline core with significant complexity and efficiency. d-nb.info

Modifications at Specific Ring Positions

Functionalization of the isoquinoline ring is a key strategy for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This includes the introduction of various substituents, C-H activation, and metal-free alkylation reactions.

The introduction of substituents at the C-1, C-3, C-4, and N-2 positions of the isoquinoline nucleus is a fundamental approach to synthesizing its derivatives. A variety of synthetic methods are employed to achieve this, including classical named reactions and modern catalytic processes. nih.gov

The Bischler-Napieralski reaction is a widely used method for the synthesis of 1-substituted 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. rsc.orgpharmaguideline.com This reaction involves the cyclization of β-phenylethylamides in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. rsc.org The Pictet-Spengler reaction, on the other hand, provides a route to tetrahydroisoquinolines through the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. pharmaguideline.comquimicaorganica.org

Modern methods often involve metal-catalyzed cross-coupling reactions to introduce aryl or alkyl groups at various positions. For instance, lithiated o-tolualdehyde tert-butylimines can condense with nitriles to form substituted isoquinolines, where the substituent pattern can be further diversified by trapping intermediates with various electrophiles. nih.govharvard.edu This approach allows for the convergent assembly of multiple components in a single operation to create highly substituted isoquinolines. nih.govharvard.edu

A versatile synthesis of substituted isoquinolines can be achieved through the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. The resulting eneamido anion intermediates can be trapped in situ with various electrophiles to afford a diverse array of highly substituted isoquinolines. nih.gov

| Reagent 1 | Reagent 2 | Electrophile | Product |

| Lithiated o-tolualdehyde tert-butylimine | Benzonitrile | Methyl iodide | 4-Methyl-3-phenylisoquinoline |

| Lithiated o-tolualdehyde tert-butylimine | Acetonitrile | Benzyl bromide | 4-Benzyl-3-methylisoquinoline |

| Lithiated 3-fluoro-5-(trimethylsilyl)benzaldehyde tert-butylimine | Benzonitrile | Methyl iodide | 5-Fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline |

This table presents examples of substituted isoquinolines synthesized via the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by electrophilic trapping.

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, including isoquinolines. nih.gov This strategy avoids the need for pre-functionalized substrates, thereby streamlining synthetic routes. Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, plays a pivotal role in these transformations. nih.govorganic-chemistry.orgnih.gov

For quinolines and their N-oxides, metal-catalyzed C-H functionalization allows for regioselective introduction of various groups. nih.gov While specific studies on this compound are limited, the general principles of C-H activation on the isoquinoline scaffold suggest that similar strategies could be applicable. The presence of the electron-withdrawing nitrile group at the 7-position would influence the regioselectivity of such reactions.

Ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides, for example, provides a route to isoquinolines without the need for an external oxidant. organic-chemistry.org In this process, the free amine acts as a directing group. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes and their subsequent cyclization with internal alkynes allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org

Recent advancements have led to the development of metal- and activating group-free methods for the C-4 alkylation of isoquinolines. nih.govconsensus.appnih.govox.ac.uk These methods offer a more environmentally benign and operationally simpler alternative to traditional metal-catalyzed approaches. nih.gov

One such method employs benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. nih.govnih.gov This reaction proceeds via a temporary dearomatization strategy and demonstrates tolerance for substitution at various positions on the isoquinoline ring. nih.gov The resulting products contain a carbonyl group, which can serve as a synthetic handle for further chemical modifications. nih.gov While this method has been demonstrated for a range of substituted isoquinolines, its applicability to substrates with strong electron-withdrawing groups like a 7-cyano substituent would require specific investigation. nih.govthieme-connect.com

| Isoquinoline Substrate | Vinyl Ketone | Product |

| Isoquinoline | Methyl vinyl ketone | 4-(3-Oxobutyl)isoquinoline |

| 3-Methylisoquinoline | Methyl vinyl ketone | 3-Methyl-4-(3-oxobutyl)isoquinoline |

| 5-Bromoisoquinoline | Methyl vinyl ketone | 5-Bromo-4-(3-oxobutyl)isoquinoline |

This table illustrates the metal- and activating group-free C-4 alkylation of various isoquinoline substrates with vinyl ketones. nih.gov

Asymmetric Synthesis of Isoquinoline Derivatives

The asymmetric synthesis of isoquinoline derivatives is of significant importance due to the prevalence of chiral isoquinoline alkaloids in nature and their wide range of biological activities. mdpi.comacs.org These methods focus on the enantioselective creation of stereocenters within the isoquinoline framework, particularly at the C-1 position of tetrahydroisoquinolines. rsc.org

The use of chiral ligands and catalysts is central to the asymmetric synthesis of isoquinoline derivatives. mdpi.comthieme-connect.com Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are widely employed in asymmetric hydrogenation and transfer hydrogenation reactions. mdpi.com The choice of chiral ligand is crucial for achieving high enantioselectivity.

A variety of chiral ligands have been developed and utilized, including those based on binaphthyl (e.g., BINAP), ferrocene (B1249389) (e.g., Josiphos), and spiro skeletons. mdpi.comacs.org For instance, iridium catalysts bearing Josiphos-type binaphane ligands have been shown to be effective in the enantioselective hydrogenation of 1-aryl-substituted dihydroisoquinolines. acs.org Spiro chiral phosphoramidite (B1245037) ligands have also been successfully applied in the asymmetric hydrogenation of isoquinoline-type enamines. mdpi.com

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of tetrahydroisoquinoline derivatives. nih.govarmchemfront.com Chiral amines, such as those derived from proline, can catalyze cascade reactions between dihydroisoquinolines and α,β-unsaturated enones to produce stereochemically complex benzoquinolizidine structures with high enantioselectivity. armchemfront.com

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

| Ir/(S)-SEGPHOS | Asymmetric Hydrogenation | 1-Substituted Isoquinolines | High |

| Rhodium/ZhaoPhos | Asymmetric Hydrogenation | 3-Substituted Isoquinolines | Moderate to Excellent |

| (L)-Proline | Organocatalytic Cascade | Dihydroisoquinoline and α,β-unsaturated enones | Good |

| Chiral Mg(II)-N,N'-dioxide | Isocyanide-based multicomponent reaction | Imines, isocyanides, and other components | High |

This table summarizes various catalytic systems used in the asymmetric synthesis of isoquinoline derivatives, highlighting the reaction type, substrate, and achieved enantioselectivity.

Enantioselective reduction of the C=N bond in dihydroisoquinolines or the N-heteroaromatic ring in isoquinolines is a direct and atom-economical strategy for the synthesis of chiral tetrahydroisoquinolines. rsc.orgmdpi.com This can be achieved through several methods, including catalytic hydrogenation, transfer hydrogenation, and the use of chiral hydride reducing agents. rsc.orgmdpi.com

Asymmetric hydrogenation typically employs molecular hydrogen as the reductant in the presence of a chiral transition metal catalyst. mdpi.com Iridium, rhodium, and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly used for this purpose. mdpi.comresearchgate.net The enantioselectivity of these reactions can be influenced by factors such as the catalyst, solvent, and reaction conditions. The presence of substituents on the isoquinoline ring, including electron-withdrawing groups, can also affect the outcome of the reduction. rsc.org

Asymmetric transfer hydrogenation utilizes a hydrogen donor, such as formic acid or isopropanol, in place of molecular hydrogen. mdpi.com Chiral ruthenium and rhodium catalysts are often employed in these reactions. mdpi.com

The use of chiral hydride reducing agents, prepared from borohydrides and chiral auxiliaries, is another approach for the enantioselective reduction of dihydroisoquinolines. rsc.org

| Reduction Method | Catalyst/Reagent | Substrate | Key Features |

| Asymmetric Hydrogenation | Chiral Ir, Rh, or Ru complexes | Dihydroisoquinolines, Isoquinolinium salts | High efficiency and enantioselectivity. mdpi.com |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes with H-donor | Dihydroisoquinolines | Avoids the use of high-pressure hydrogen gas. mdpi.com |

| Chiral Hydride Reducing Agents | Borohydrides with chiral auxiliaries | Dihydroisoquinolines | Stoichiometric use of chiral reagents. rsc.org |

This table outlines different enantioselective reduction approaches for the synthesis of chiral tetrahydroisoquinoline derivatives.

Chiral Auxiliary Mediated Synthesis

The asymmetric synthesis of isoquinoline derivatives, particularly tetrahydroisoquinolines which often possess a stereogenic center at the C1 position, can be achieved with high enantioselectivity through the use of chiral auxiliaries. nih.govrsc.org This methodology involves the temporary incorporation of a chiral molecule into the synthetic sequence to direct the stereochemical outcome of a key bond-forming step. After establishing the desired chirality, the auxiliary is cleaved and can often be recovered for reuse.

Several types of chiral auxiliaries have been successfully employed. Alanine derivatives have been used to synthesize chiral 1-substituted isoquinoline derivatives with good yields and high stereoselectivity. nih.govjst.go.jp Another prominent example is the use of tert-butylsulfinamide, also known as Ellman's auxiliary, for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net This approach typically involves the addition of a Grignard reagent to a chiral N-sulfinyl imine derived from the auxiliary. researchgate.net

The general strategy often follows these steps:

Attachment of the chiral auxiliary to a precursor molecule, for instance, by forming a chiral imine or amide.

A diastereoselective reaction, such as alkylation or cyclization, where the steric and electronic properties of the auxiliary guide the approach of reagents to create a new stereocenter with a specific configuration.

Removal of the chiral auxiliary to yield the enantiomerically enriched isoquinoline derivative.

This strategy has proven effective in the synthesis of various isoquinoline alkaloids and their intermediates. nih.govacs.orgclockss.org The choice of auxiliary is critical and depends on the specific transformation and the desired stereochemical outcome. acs.org

Comparative Analysis of Synthetic Methodologies

Traditional vs. Modern Synthetic Approaches

The synthesis of the isoquinoline core has evolved significantly, moving from classical name reactions to more efficient and versatile modern techniques. nih.govijpsjournal.comresearchgate.net Traditional methods, while foundational to heterocyclic chemistry, often face limitations that modern approaches have sought to overcome. nih.govrsc.org

Traditional Synthetic Approaches Classical methods for isoquinoline synthesis include the Bischler–Napieralski, Pomeranz–Fritsch, Pictet–Gams, and Pictet–Spengler reactions. nih.govwikipedia.org These are typically multi-step procedures that rely on electrophilic aromatic substitution. researchgate.net

Bischler–Napieralski Reaction: Involves the cyclodehydration of a β-phenylethylamine amide using a strong Lewis acid like phosphoryl chloride or phosphorus pentoxide to form a 3,4-dihydroisoquinoline, which is subsequently dehydrogenated. wikipedia.orgpharmaguideline.com

Pomeranz–Fritsch Reaction: Uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline ring. wikipedia.org

Pictet–Spengler Reaction: A condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure, to produce a tetrahydroisoquinoline. nih.govpharmaguideline.com

A major drawback of these traditional methods is the frequent requirement for harsh reaction conditions, such as strong acids and high temperatures. nih.govrsc.org They can also suffer from poor atom economy, generating significant amounts of waste, and may use toxic reagents and solvents, posing environmental concerns. nih.govrsc.org

Modern Synthetic Approaches In recent decades, there has been a shift towards methodologies that offer greater efficiency, milder conditions, and broader functional group tolerance. ijpsjournal.comnih.gov Transition-metal-catalyzed reactions, particularly those involving C-H activation and annulation, have become powerful tools for constructing the isoquinoline scaffold. nih.govijpsjournal.comresearchgate.net These modern methods often allow for the rapid assembly of complex and polysubstituted isoquinolines from simple, readily available precursors in a more atom- and step-economical fashion. researchgate.netnih.gov They provide access to a wider range of derivatives that were difficult to obtain through classical routes. researchgate.netnih.gov

| Aspect | Traditional Approaches (e.g., Bischler-Napieralski, Pictet-Spengler) | Modern Approaches (e.g., C-H Activation, Annulation) |

|---|---|---|

| Reaction Conditions | Often harsh (strong acids, high temperatures) nih.govrsc.org | Generally milder nih.gov |

| Atom Economy | Generally poor, significant byproduct formation nih.govrsc.org | High, maximizes incorporation of starting materials nih.govijpsjournal.com |

| Substrate Scope | Often limited, especially for electron-poor systems researchgate.net | Broad, with good functional group tolerance researchgate.netnih.gov |

| Efficiency | Multi-step processes nih.gov | Often more step-economical, one-pot procedures available acs.org |

| Environmental Impact | Use of toxic reagents and solvents, waste generation nih.govrsc.org | Greener alternatives, use of benign solvents and catalysts nih.govnih.gov |

Catalyst-Dependent Syntheses (e.g., Copper, Palladium, Rhodium)

Transition-metal catalysis is a cornerstone of modern isoquinoline synthesis, with copper, palladium, and rhodium being among the most extensively used metals. researchgate.netbohrium.com Each catalyst offers distinct advantages in terms of reactivity, selectivity, and cost.

Copper-Catalyzed Syntheses Copper catalysts are attractive due to their low cost and low toxicity compared to other transition metals. researchgate.net They have been employed in a variety of transformations to build the isoquinoline framework. A notable example is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which provides a facile and environmentally friendly route to isoquinolines. nih.govrsc.org Copper-catalyzed tandem or cascade reactions have also been developed, allowing for the efficient construction of densely functionalized isoquinolines from simple starting materials in a single step. researchgate.netorganic-chemistry.org

Rhodium-Catalyzed Syntheses Rhodium catalysts are particularly effective for C-H activation/annulation strategies. researchgate.netacs.org Rhodium(III)-catalyzed oxidative coupling of aryl ketoximes or imines with internal alkynes is a common and efficient method for preparing substituted isoquinolines. organic-chemistry.orgacs.org These reactions often proceed via an ortho-rhodation step followed by alkyne insertion and C-N bond formation. acs.org Innovative approaches using rhodium catalysis include employing vinyl selenone as an acetylene (B1199291) surrogate, which facilitates the reaction under mild conditions and allows for the recycling of the selenium byproduct. organic-chemistry.org Rhodium catalysts have also been used in cascade reactions, for instance, in the decarbonylation/alkyne insertion of phthalimides to access isoquinolones. rsc.org

| Catalyst | Key Reaction Types | Advantages | Representative Examples |

|---|---|---|---|

| Copper (Cu) | Intramolecular cyclization, Annulation, Tandem reactions nih.govresearchgate.net | Economical, low toxicity, can be used in green solvents like water nih.govresearchgate.net | Cyclization of 2-alkynylaryl oximes in water nih.govrsc.org |

| Palladium (Pd) | C-H activation/annulation, Cross-coupling, Sequential α-arylation/cyclization nih.govmdpi.com | High versatility, broad substrate scope, high yields, regioselective nih.gov | Cyclization of 2-(1-alkynyl)arylaldimines with alkenes researchgate.net |

| Rhodium (Rh) | C-H activation/annulation, Oxidative coupling, Cascade reactions researchgate.netacs.orgrsc.org | High efficiency for C-H functionalization, enables novel transformations acs.orgorganic-chemistry.org | Oxidative coupling of aryl ketoximes with internal alkynes acs.org |

Green Chemistry Principles in Isoquinoline Synthesis

The growing emphasis on sustainability has driven the integration of green chemistry principles into the synthesis of isoquinolines. nih.govrsc.org The goal is to develop environmentally benign methodologies that minimize waste, reduce energy consumption, and avoid the use of hazardous substances. nih.govresearchgate.net

The twelve principles of green chemistry provide a framework for this shift. sigmaaldrich.com Key applications in isoquinoline synthesis include:

Prevention of Waste: Modern, highly efficient catalytic reactions that proceed with high atom economy are preferred over traditional methods that generate substantial waste. nih.govsigmaaldrich.com

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials from the reactants into the final product. sigmaaldrich.comprimescholars.com Transition-metal-catalyzed annulation reactions are often highly atom-economical. nih.govijpsjournal.comrsc.org

Use of Safer Solvents: There is a significant effort to replace toxic and hazardous organic solvents with more benign alternatives. Water is an ideal green solvent, and methods such as the copper-catalyzed intramolecular cyclization for isoquinoline synthesis have been successfully developed in aqueous media. nih.govnih.gov

Design for Energy Efficiency: Energy requirements are minimized by conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.comrjpn.org Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govrsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can often be recycled and reused, thus minimizing waste. sigmaaldrich.com The widespread use of copper, palladium, and rhodium catalysts in modern isoquinoline synthesis exemplifies this principle. researchgate.netnih.gov

By embracing these principles, chemists are developing more sustainable and environmentally responsible routes to isoquinoline and its derivatives, addressing the economic and environmental concerns associated with traditional synthetic protocols. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Isoquinoline-7-carbonitrile. Analysis of one-dimensional and multi-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides precise information about the chemical environment, number, and connectivity of the protons on the aromatic rings. The electron-withdrawing nature of the nitrile group (-CN) at the C7 position significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm) compared to the unsubstituted isoquinoline (B145761).

Based on spectral data for closely related derivatives, the proton signals for this compound in a solvent like DMSO-d₆ can be assigned. google.com The protons H1 and H3 of the pyridine (B92270) ring are typically the most deshielded. In the benzene (B151609) portion of the molecule, H8, being ortho to the nitrile group, is expected to show a significant downfield shift. The specific assignments are detailed in the table below.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 | ~9.0-9.2 | singlet (s) or narrow doublet | - |

| H3 | ~8.0-8.2 | doublet (d) | ~5.7-6.0 |

| H4 | ~7.8-8.0 | doublet (d) | ~5.7-6.0 |

| H5 | ~7.8-8.0 | doublet (d) | ~8.4 |

| H6 | ~8.1-8.3 | doublet of doublets (dd) | ~8.4, 1.5 |

| H8 | ~9.0 | singlet (s) or narrow doublet | ~1.6 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum for this compound is expected to show ten distinct signals corresponding to its ten carbon atoms. Key signals include the carbon of the nitrile functional group and the quaternary carbon (C7) to which it is attached. The nitrile carbon itself typically appears in the range of 115-120 ppm. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the ring system.

While specific experimental data for the unsubstituted this compound is not widely reported, expected chemical shifts can be predicted based on substituent effects and data from related isoquinoline structures. eurjchem.comclockss.org

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~152 |

| C3 | ~143 |

| C4 | ~121 |

| C4a | ~135 |

| C5 | ~128 |

| C6 | ~129 |

| C7 | ~110 |

| C8 | ~132 |

| C8a | ~127 |

| -CN | ~118 |

To unequivocally confirm the structural assignments of ¹H and ¹³C signals, multi-dimensional NMR experiments are essential. ufes.brmdpi.com These techniques reveal correlations between nuclei, confirming the molecular skeleton and the precise location of substituents.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H5 and H6, as well as between H3 and H4, confirming the connectivity within the separate ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals for all protonated carbons (C1, C3, C4, C5, C6, H8).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying connectivity across multiple bonds and assigning quaternary (non-protonated) carbons. For this compound, HMBC is critical for confirming the position of the nitrile group. Correlations would be expected from H6 and H8 to the quaternary carbon C7 and to the nitrile carbon (-CN). Similarly, correlations from H1 and H5 to the quaternary carbons C8a and C4a, respectively, would help to piece together the entire fused ring structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by a few key absorption bands that signify its core structural features. The most diagnostic band is that of the nitrile group (C≡N). mit.edu Due to conjugation with the aromatic system, the C≡N stretching vibration appears as a strong, sharp band in the 2240-2220 cm⁻¹ region. spectroscopyonline.com Other characteristic vibrations include the stretching of C-H bonds on the aromatic ring and the various stretching vibrations of the C=C and C=N bonds within the isoquinoline core.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Nitrile (C≡N) | Stretching | 2240-2220 | Strong, Sharp |

| Aromatic C=C / C=N | Ring Stretching | 1620-1450 | Medium-Strong |

| Aromatic C-H | Out-of-Plane Bending | 900-675 | Strong |

Beyond simple functional group identification, advanced IR techniques and analyses provide deeper insight into the molecular and electronic structure. For aromatic nitriles, the precise frequency and intensity of the C≡N stretching band are sensitive to the local electronic environment. scribd.com This phenomenon, known as the vibrational Stark effect, relates shifts in vibrational frequency to the local electric field experienced by the nitrile group, offering a probe into intramolecular electronic effects. nih.gov

Furthermore, for definitive identification, the experimental spectrum of this compound can be compared against spectral libraries and databases. mit.edu Computational chemistry methods can also be employed to predict the vibrational spectrum, allowing for a theoretical comparison that can aid in the confident assignment of less obvious spectral features. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of this compound and for deducing its structure through the analysis of characteristic fragment ions.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the determination of its elemental composition. For this compound, the molecular formula is C10H6N2. HRMS can distinguish this composition from other potential formulas with the same nominal mass by measuring the exact mass to several decimal places. The theoretical exact mass of the protonated molecule [M+H]⁺ is a critical value for its confirmation in analytical samples.

| Parameter | Value | Significance |

| Molecular Formula | C10H6N2 | Defines the elemental constituents of the molecule. |

| Nominal Mass | 154 | Integer mass of the most abundant isotopes. |

| Monoisotopic Mass | 154.0531 Da | The calculated exact mass for the molecular ion [M]⁺. nih.gov |

| Theoretical [M+H]⁺ | 154.0604 Da | The predicted exact mass for the protonated molecule, a key value for HRMS identification. |

This interactive table summarizes the key mass values for this compound.

In mass spectrometry, the molecular ion of this compound (m/z 154) undergoes collision-induced dissociation, breaking into smaller, stable fragment ions. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. The fragmentation of isoquinoline and its derivatives is well-documented. nih.govresearchgate.net The primary fragmentation pathway for the parent isoquinoline (m/z 129) involves the loss of hydrogen cyanide (HCN), resulting in a major fragment at m/z 102. nist.gov

For this compound, the following fragmentation pathways are predicted:

Loss of HCN: A characteristic fragmentation for the isoquinoline ring system involves the expulsion of a neutral HCN molecule (27 Da). This would lead to a significant fragment ion at m/z 127.

Loss of Cyano Radical: Cleavage of the C-C bond between the isoquinoline ring and the nitrile group could result in the loss of a cyano radical (·CN, 26 Da), producing an ion at m/z 128.

| Predicted m/z | Proposed Fragment | Neutral Loss | Notes |

| 154 | [C10H6N2]⁺ | - | Molecular Ion (M⁺) |

| 127 | [C9H5N]⁺ | HCN (27 Da) | Characteristic loss from the heterocyclic ring. researchgate.netresearchgate.net |

| 128 | [C10H6N]⁺ | ·CN (26 Da) | Loss of the nitrile substituent. |

This interactive table outlines the expected major ions in the mass spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is dominated by electronic transitions within its aromatic π-system. The parent isoquinoline molecule exhibits characteristic absorptions corresponding to π → π* transitions. nist.gov The presence of the nitrile (-C≡N) group at the 7-position extends the conjugated π-electron system of the molecule.

This extended conjugation is expected to decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Consequently, less energy is required to promote an electron, resulting in a shift of the absorption maximum (λmax) to a longer wavelength, an effect known as a bathochromic or red shift. nih.gov The spectrum is therefore expected to show strong π → π* transitions, characteristic of the extended aromatic system, and potentially weaker n → π* transitions involving the non-bonding electrons of the nitrogen atom in the isoquinoline ring.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Effect of Nitrile Group |

| π → π | π bonding to π antibonding | 250-350 nm | Bathochromic shift (to longer λ) due to extended conjugation. |

| n → π | Non-bonding (N lone pair) to π antibonding | > 300 nm | Typically weaker intensity than π → π* transitions. |

This interactive table describes the principal electronic transitions for this compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. While a specific crystal structure for this compound has not been publicly reported, the methodology provides unparalleled detail on molecular geometry and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This would confirm the planarity of the fused aromatic ring system, a key feature of the isoquinoline core. The analysis would also reveal the spatial orientation of the carbonitrile substituent relative to the ring.

| Parameter | Example Data (for an Isoquinoline Derivative) | Information Provided |

| Crystal System | Orthorhombic | The basic geometric shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell. |

| a (Å) | 5.2804 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.1347 | Length of the 'b' axis of the unit cell. |

| c (Å) | 35.015 | Length of the 'c' axis of the unit cell. |

| Volume (ų) | 1504.1 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

This interactive table illustrates the typical crystallographic parameters determined from an X-ray diffraction experiment.

Fluorescence Spectroscopy

The isoquinoline scaffold is a well-known fluorophore, and its derivatives have been extensively studied for their fluorescent properties. mdpi.comwikipedia.orgslideshare.netstenutz.eu The emission characteristics are highly dependent on the nature and position of substituents on the isoquinoline ring. A carbonitrile group, being an electron-withdrawing group, is expected to influence the electronic distribution within the molecule and, consequently, its photophysical properties.

In many organic fluorophores, the presence of electron-donating and electron-accepting groups can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in strong fluorescence. While the isoquinoline ring itself can act as both an electron donor and acceptor, the addition of a carbonitrile group at the 7-position would enhance its electron-accepting character.

Many isoquinoline derivatives are known to exhibit fluorescence in the solid state. researchgate.net The emission properties in the solid state are highly sensitive to the molecular packing and intermolecular interactions within the crystal. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can significantly alter the emission wavelength and quantum yield compared to the molecule in solution.

For analogous compounds, such as other substituted isoquinolines and pyridine-dicarbonitriles, solid-state fluorescence is a common phenomenon. nih.gov The emission color can range from blue to green and even yellow, depending on the specific molecular structure and crystal packing. It is plausible that this compound would also be fluorescent in the solid state. The actual emission maximum and quantum yield would be determined by the interplay of its molecular structure and the supramolecular interactions present in its crystal lattice.

Table 1: Expected Solid-State Emission Properties of this compound Based on Analogous Compounds

| Property | Expected Characteristic | Rationale |

| Emission | Likely to be fluorescent | The isoquinoline core is a known fluorophore. |

| Emission Color | Potentially in the blue-green region | Based on observations for other isoquinoline and nitrile-containing fluorophores. |

| Quantum Yield | Dependent on crystal packing | Strong intermolecular interactions can either enhance or quench fluorescence. |

Mechanofluorochromism is a phenomenon where the fluorescence properties of a material change in response to mechanical stimuli, such as grinding or shearing. This change is often due to a transition between different crystalline and amorphous states, each possessing distinct molecular packing and, consequently, different emission characteristics.

Donor-π-acceptor (D–π–A) isoquinoline derivatives have been reported to exhibit mechanofluorochromic (MFC) properties. researchgate.net In these systems, the application of mechanical force can disrupt the crystalline packing, leading to a more twisted conformation of the molecule in the amorphous state, which in turn affects the fluorescence emission. For some 1,7/8-substituted isoquinolines, hypsochromic (blue-shifted) MFC activities have been observed, attributed to a more flattened molecular conformation in the crystalline state that allows for deformation to a more twisted conformation upon grinding. rsc.org

Given that this compound possesses a planar aromatic system and a polar carbonitrile group, it has the structural prerequisites that could potentially lead to MFC behavior. If the crystalline form exhibits strong intermolecular interactions that are disrupted by mechanical force, a change in its solid-state fluorescence could be observed. However, without experimental data, this remains a speculative but plausible property for this compound.

Computational and Theoretical Investigations of Isoquinoline 7 Carbonitrile

Molecular Docking and Dynamics Simulations

Binding Efficiency and Stability Assessments

Detailed assessments of the binding efficiency and stability of Isoquinoline-7-carbonitrile through computational methods such as molecular docking and molecular dynamics simulations are not specifically reported in the available scientific literature.

In general, for the broader class of isoquinoline (B145761) derivatives, molecular docking is a standard method used to predict the binding affinity and interaction patterns of a ligand with a target protein's active site. citedrive.commdpi.com These studies typically calculate binding energies (e.g., in kcal/mol) and identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. mdpi.comnih.gov For instance, studies on various isoquinoline derivatives have explored their binding efficiency with targets like cyclin-dependent kinases (CDKs), acetylcholinesterase, and SARS-CoV-2 MPRO, revealing how different substitutions on the isoquinoline core influence binding. unhas.ac.ideurekaselect.comresearchgate.net Molecular dynamics simulations further assess the stability of these interactions over time in a simulated physiological environment. citedrive.comeurekaselect.com Without specific studies on this compound, it is not possible to provide data on its binding modes, affinity for specific biological targets, or the stability of any potential complexes.

Structure-Activity Relationship (SAR) Rationalization

A specific Structure-Activity Relationship (SAR) rationalization for this compound is not available in the reviewed literature.

SAR studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For isoquinoline derivatives, SAR studies have provided valuable insights. For example, research on different series of these compounds has shown that the position and nature of substituents on the isoquinoline ring are critical for their biological effects, such as anticancer or antimicrobial activity. nih.govnih.govresearchgate.net The placement of functional groups can significantly affect target binding, selectivity, and pharmacokinetic properties. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis on a series of isoquinoline derivatives, for instance, identified that steric, electrostatic, and hydrogen bond donor interactions were key determinants of their bioactivity. nih.gov However, without a series of analogs of this compound tested against a specific biological target, a rationalization of its SAR cannot be constructed.

ADMET Property Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Specific in silico predictions for the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound are not documented in the searched scientific papers.

ADMET prediction is a critical component of computational drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the development process. researchgate.nettandfonline.com Numerous software tools are used to calculate physicochemical properties and predict ADMET parameters based on a molecule's structure. unhas.ac.idtandfonline.com These predictions often include parameters like aqueous solubility, blood-brain barrier penetration, intestinal absorption, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. tandfonline.com For example, ADMET analyses performed on various sets of isoquinoline and quinoline (B57606) derivatives have predicted their potential for oral bioavailability and identified possible toxicity liabilities. unhas.ac.idtandfonline.com While these general studies exist for related compounds, the specific predicted values for this compound are not available, and therefore, a data table of its predicted ADMET properties cannot be generated.

Biological Activity and Medicinal Applications of Isoquinoline 7 Carbonitrile Derivatives

Anticancer and Cytotoxic Activities

Isoquinoline (B145761) derivatives have been extensively investigated for their anticancer properties, demonstrating the ability to induce cell death in various cancer cell lines through multiple mechanisms. nih.govnih.gov Research has shown that these compounds can elicit significant anti-cancer effects by promoting cell cycle arrest, apoptosis, and autophagy. nih.govmdpi.com

A number of studies have highlighted the potent cytotoxic effects of isoquinoline derivatives against human breast cancer cell lines, such as MCF-7. nih.govnih.gov For instance, certain spiro-isoquinoline-pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against MCF-7 cells, with some compounds showing potent cytotoxic effects. researchgate.net One study identified a specific spiroisoquinoline-pyrimidine derivative, compound IVi, which exhibited an IC50 value of 98.8 μM against MCF-7 cells. researchgate.net

Similarly, other research has explored novel 4,6,7,8-tetrahydroquinolin-5(1H)-ones, with several derivatives demonstrating highly potent cytotoxic activity against the MCF-7 cell line, with IC50 values as low as 0.002 µM, which is more potent than the reference drug Staurosporine (IC50; 0.005 μM). nih.gov In another study, eighteen isoquinoline quinone analogs were synthesized and showed moderate cytotoxicities against MCF-7 and other cancer cell lines at micromolar concentrations. researchgate.net Furthermore, a tetrahydrobenzo[h]quinoline derivative was found to reduce the growth of MCF-7 cells by 50% at concentrations of 10 µM and 7.5 µM after 24 and 48 hours, respectively. researchgate.net

Table 1: Cytotoxic Activity of Selected Isoquinoline Derivatives against Breast Cancer Cell Lines

| Compound Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Spiroisoquinoline-pyrimidine (IVi) | MCF-7 | 98.8 μM | researchgate.net |

| 2-trifluoromethyl-4,6,7,8-tetrahydroquinolin-5(1H)-one (4b) | MCF-7 | 0.002 µM | nih.gov |

| Tetrahydrobenzo[h]quinoline derivative | MCF-7 | 7.5 µM (48h) | researchgate.net |

| Quinazoline (B50416) Schiff base (Compound 2) | MCF-7 | 5.910 × 10⁻⁶ mol/L (72h) | nih.gov |

The anticancer effects of isoquinoline and related quinoline (B57606) derivatives are often linked to their ability to modulate critical cellular signaling pathways involved in cancer progression. The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, cell proliferation, and survival, is a frequent target. mdpi.comnih.gov Dysregulation of this pathway is associated with various cancers. nih.gov Studies on novel quinoline and quinazoline molecules have demonstrated their potential as inhibitors of the canonical NF-κB pathway. nih.govnih.gov For example, specific 4-aminoquinazoline derivatives have been shown to inhibit the NF-κB signaling pathway, which correlates with their antiproliferative activity in breast cancer models. researchgate.net One such derivative, LU1501, exhibited potent inhibition in SK-BR-3 and HCC1806 breast cancer cell lines. researchgate.net Another novel quinoline inhibitor, Q3, was found to inhibit NF-κB-induced gene transcription in response to TNF stimulation. nih.gov

In addition to NF-κB, cyclin-dependent kinases (CDKs) are also important targets. Synthetic 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives have been reported to exhibit antitumor activity, with some compounds acting as potent CDK2 inhibitors. nih.gov For example, compound 7e from a synthesized series was identified as a potent CDK2 inhibitor with an IC50 of 0.149 µM. nih.gov

The cytotoxic activity of isoquinoline derivatives is executed through various mechanisms that lead to cancer cell death. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cells, confirmed through flow cytometry and fluorescence microscopy. nih.gov For example, a tetrahydrobenzo[h]quinoline derivative was shown to induce apoptosis in up to 30% of treated MCF-7 cells, which was associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net

These compounds can also interfere with the cell cycle, causing arrest at specific phases. nih.gov A novel quinoline derivative, compound 4c, was found to induce cell cycle arrest in MDA-MB-231 breast cancer cells at the G2/M phase. nih.gov Another tetrahydroisoquinoline derivative, compound 8d, caused cell cycle arrest at the S phase in MCF-7 cells. nih.gov This arrest prevents the cancer cells from proliferating. Some isatin-based derivatives have also been shown to induce G2/M or G1 phase arrest in different cell lines. frontiersin.org

Furthermore, DNA fragmentation is another mechanism contributing to the anticancer effects of these compounds. nih.gov The interaction of isoquinoline alkaloids with DNA can disrupt its structure and interfere with processes like replication and transcription, ultimately leading to cell death. nih.gov Novel bis spiro-cyclic 2-oxindole derivatives incorporating a pyrimido[4,5-b]quinoline moiety have been shown to inhibit breast carcinoma cell growth through the fragmentation of genomic DNA. researchgate.net

Antimicrobial Activities

Isoquinoline alkaloids and their synthetic derivatives are well-recognized for their broad-spectrum antimicrobial properties against a variety of pathogenic bacteria and fungi. researchgate.netnih.gov This has led to the development of novel isoquinoline-based compounds as potential antimicrobial agents. nih.gov

Derivatives of isoquinoline have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov A study on tricyclic isoquinoline derivatives found that compounds 8d and 8f possessed antibacterial properties against Gram-positive pathogens, including Staphylococcus aureus (MIC of 16 µg/mL for 8d), Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Another investigation into differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) revealed that many of the synthesized compounds exhibited high and broad-range bactericidal activity. nih.gov Specifically, a fluorophenylpropanoate ester (compound 13) and halogenated phenyl carbamates (compounds 17 and 18) showed remarkable bactericidal effects. nih.gov

The antibacterial activity of some isoquinoline alkaloids has been attributed to their ability to interfere with crucial bacterial processes. For example, some derivatives are thought to inhibit cell division or nucleic acid synthesis. researchgate.net One novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, was evaluated against Pseudomonas aeruginosa and found to have a minimum inhibitory concentration (MIC90) ranging from 6.0 to 24.0 µg/ml. internationalscholarsjournals.cominternationalscholarsjournals.com This compound was also found to down-regulate the expression of important virulence factors in P. aeruginosa. internationalscholarsjournals.cominternationalscholarsjournals.com

Table 2: Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound Identifier | Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8d) | Enterococcus faecium | 128 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Enterococcus faecium | 64 µg/mL | mdpi.com |

| (+)-Actinodaphnine (1) | Bacillus cereus, Micrococcus sp., Staphylococcus aureus | ≥ 50 µg/mL | nih.gov |

In addition to their antibacterial properties, isoquinoline derivatives have emerged as promising antifungal agents. bioengineer.org Several studies have reported on the effectiveness of these compounds against a spectrum of fungal pathogens, including those resistant to conventional drugs. bioengineer.orgjlu.edu.cn The mechanism of action for some of these derivatives involves interfering with vital biochemical pathways in fungi, such as the biosynthesis of ergosterol, a critical component of the fungal cell membrane. bioengineer.org This disruption leads to cell membrane damage and ultimately fungal cell death. bioengineer.org

In one study, novel isoquinoline derivatives were designed and synthesized by introducing a diphenyl ether fragment. Several of these compounds showed high inhibition rates against plant pathogens like Physalospora piricola and Rhizotonia cerealis at a concentration of 50 mg/L. jlu.edu.cn Another study focusing on 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines found that while many derivatives had potent bactericidal activity, fewer showed broad antifungal effects. nih.gov However, chlorinated derivatives within this series, such as chlorobenzoate and chlorophenylpropanoate esters (compounds 10 and 14), exhibited the greatest antifungal activity. nih.gov A screening of various isoquinoline alkaloids also identified several compounds with potent activity against Candida albicans and Cryptococcus neoformans, with MIC values ranging from 62.5 to 1000 µg/ml. nih.gov

Antiparasitic and Antimalarial Properties

While the broader class of isoquinoline alkaloids has been investigated for antiparasitic and antimalarial activities, specific research on isoquinoline-7-carbonitrile derivatives in this area is limited in the available literature. rsc.orgnih.govresearchgate.net

An in silico study investigated the antimalarial potential of an isoquinoline derivative, 6,7-Dinitro-2- mdpi.comnih.govnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione. nih.gov This complex molecule, while not a direct derivative of this compound, demonstrated a potential to bind to various protein targets in the Plasmodium parasite through reverse molecular docking studies. nih.gov The pharmacokinetic profile of this compound also suggested drug-likeness, indicating its potential as a starting point for the development of new antimalarial agents. nih.gov

Further research has explored other isoquinoline derivatives. For instance, a series of isoquinoline phenyl and isoquinoline-triazole derivatives were synthesized and evaluated for their antiplasmodial activity against chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of Plasmodium falciparum. semanticscholar.org Notably, some of these compounds exhibited promising activity against the resistant strain. semanticscholar.org However, these studies did not specifically involve this compound derivatives.

Table 1: Antimalarial Activity of a Complex Isoquinoline Derivative

| Compound Name | Target Organism | Method | Key Finding |

|---|---|---|---|

| 6,7-Dinitro-2- mdpi.comnih.govnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione | Plasmodium parasite | In silico (Reverse Molecular Docking) | Potential to bind to 13 different protein targets; favorable pharmacokinetic profile. nih.gov |

Antiviral Activities

The antiviral properties of isoquinoline derivatives have been a subject of significant research, with some studies pointing towards the potential of nitrile-containing analogs. wisdomlib.orgnih.govmdpi.com

Activity against Specific Viral Strains (e.g., HIV, SARS-CoV-2)

HIV: Research into the anti-HIV activity of isoquinoline derivatives has identified several mechanisms of action. A series of isoquinoline-based compounds have been synthesized as CXCR4 antagonists, which can block the entry of T-tropic HIV into T-lymphocytes. nih.gov Another study focused on a series of isoquinoline analogues as allosteric HIV-1 integrase inhibitors (ALLINIs), which represent a newer class of antiretroviral therapies. nih.gov

Of particular relevance is the investigation of styrylquinoline derivatives. The introduction of a nitrile group at the C-7 position of the quinoline scaffold in 8-hydroxy-3',4'-dihydroxystyrylquinoline 7-carbonitrile resulted in micromolar levels of anti-integrase inhibition. mdpi.com This highlights the potential importance of the 7-carbonitrile substitution in the development of anti-HIV agents.

SARS-CoV-2: In the context of SARS-CoV-2, a study explored a library of nitrile-containing isoquinoline-related natural product derivatives as potential coronavirus entry inhibitors. nih.gov Through virtual drug screening against the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, several compounds were identified as promising candidates. nih.gov In vitro experiments confirmed that some of these nitrile-containing compounds inhibited SARS-CoV-2 pseudovirus and live virus entry into host cells at low micromolar concentrations. nih.gov These compounds were found to bind strongly to the RBDs of various coronaviruses, including SARS-CoV-2, SARS-CoV-1, and MERS-CoV. nih.gov

Inhibition of Viral Replication Pathways

The antiviral activity of isoquinoline derivatives is often linked to their ability to interfere with critical steps in the viral life cycle. For instance, some isoquinolone compounds have been identified as inhibitors of influenza virus replication. mdpi.com Time-of-addition experiments suggested that these compounds target the viral genome replication step rather than the initial attachment or the final release of viral progeny. mdpi.com

In the case of HIV, the aforementioned 8-hydroxy-3',4'-dihydroxystyrylquinoline 7-carbonitrile acts as an integrase inhibitor, a crucial enzyme for the replication of the virus. mdpi.com Similarly, the allosteric HIV-1 integrase inhibitors based on an isoquinoline scaffold work by inducing higher-order multimerization of the integrase enzyme, rendering it inactive. nih.gov

For SARS-CoV-2, the nitrile-containing isoquinoline derivatives were found to inhibit viral entry by binding to the spike protein's RBD. nih.gov This interaction interferes with the binding of the virus to the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. nih.gov

Table 2: Antiviral Activity of Nitrile-Containing Isoquinoline and Quinoline Derivatives

| Compound/Derivative Class | Viral Target | Mechanism of Action | Key Finding |

|---|---|---|---|

| 8-hydroxy-3',4'-dihydroxystyrylquinoline 7-carbonitrile | HIV-1 Integrase | Inhibition of integrase enzyme | Micromolar levels of anti-integrase activity. mdpi.com |

| Nitrile-containing isoquinoline-related natural product derivatives | SARS-CoV-2 Spike Protein (RBD) | Inhibition of viral entry | Inhibition of pseudovirus and live virus entry at low micromolar IC50 values. nih.gov |

| Isoquinolone compounds | Influenza Virus | Inhibition of viral genome replication | Suppression of viral RNA replication. mdpi.com |

Other Pharmacological Effects

Beyond their antimicrobial properties, isoquinoline derivatives have been explored for other therapeutic applications.

Anti-inflammatory Properties

A novel isoquinoline derivative, CYY054c, has demonstrated significant anti-inflammatory properties. researchgate.net In studies using lipopolysaccharide (LPS)-stimulated macrophages, CYY054c inhibited the expression of NF-κB and subsequently reduced the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net It also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net In animal models of endotoxemia, CYY054c was shown to alleviate the systemic inflammatory response and improve cardiac function. researchgate.net

Furthermore, a patent has described a series of quinoline and isoquinoline derivatives as inhibitors of inflammation, highlighting the potential of this chemical class in treating inflammatory conditions. researchgate.net These compounds showed a high affinity for the glucocorticoid receptor and were effective in inhibiting the secretion of the pro-inflammatory cytokine IL-8. researchgate.net

Table 3: Anti-inflammatory Activity of an Isoquinoline Derivative

| Compound Name | Model System | Mechanism of Action | Key Findings |

|---|---|---|---|

| CYY054c | LPS-stimulated macrophages; Rat model of endotoxemia | Inhibition of NF-κB expression | Reduced release of TNF-α, IL-1β, and IL-6; Decreased expression of iNOS and COX-2. researchgate.net |

Antioxidant Effects

While there is a body of research on the antioxidant properties of the broader classes of quinoline and isoquinoline derivatives, specific studies focusing on this compound are not prevalent in the reviewed literature. researchgate.netui.ac.idresearchgate.net Generally, the antioxidant potential of isoquinoline alkaloids is attributed to their chemical structure, which can enable them to scavenge free radicals. nih.gov For example, studies on extracts of Fumaria schleicheri, which are rich in isoquinoline alkaloids, have demonstrated significant antioxidant properties in various assays. nih.gov However, without specific research on this compound, it is difficult to ascertain its particular antioxidant capabilities.

Neuroprotective Activities

Direct research specifically investigating the neuroprotective activities of this compound derivatives is limited in publicly available literature. However, the broader class of isoquinoline alkaloids and related derivatives has been extensively studied for its potential in treating neurodegenerative diseases, offering insights into the possible neuropharmacological profile of the this compound scaffold. nih.govresearchgate.net